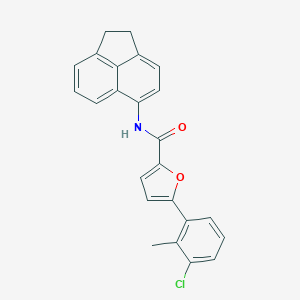![molecular formula C19H22N4O4S B317411 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline](/img/structure/B317411.png)
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline is a complex organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a nitrophenyl group, which is further substituted with a cyclopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline typically involves multiple steps:
Formation of the Nitroaniline Intermediate: The synthesis begins with the nitration of aniline to form 4-nitroaniline.
Cyclopropylation: The nitroaniline is then reacted with cyclopropylamine under suitable conditions to introduce the cyclopropylamino group.
Piperazine Formation: The intermediate is then reacted with piperazine to form the piperazine ring.
Sulfonylation: Finally, the compound is sulfonylated using phenylsulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 4-[3-(Cyclopropylamino)-4-aminophenyl]-1-(phenylsulfonyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. The phenylsulfonyl group may enhance the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(Cyclopropylamino)-4-nitrophenyl]-1-(methylsulfonyl)piperazine
- 4-[3-(Cyclopropylamino)-4-nitrophenyl]-1-(ethylsulfonyl)piperazine
- 4-[3-(Cyclopropylamino)-4-nitrophenyl]-1-(propylsulfonyl)piperazine
Uniqueness
The uniqueness of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline lies in its specific combination of functional groups. The presence of the cyclopropylamino group and the phenylsulfonyl group provides distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C19H22N4O4S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline |
InChI |
InChI=1S/C19H22N4O4S/c24-23(25)19-9-8-16(14-18(19)20-15-6-7-15)21-10-12-22(13-11-21)28(26,27)17-4-2-1-3-5-17/h1-5,8-9,14-15,20H,6-7,10-13H2 |
Clave InChI |
VUTDROZWHNDTQU-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-] |
SMILES canónico |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B317332.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B317334.png)
![4-(1,3-benzoxazol-2-yl)-N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}aniline](/img/structure/B317335.png)
![5-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B317336.png)
![ETHYL 2-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B317337.png)
![Ethyl 2-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317338.png)
![N-(4-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)furan-2-carboxamide](/img/structure/B317341.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B317343.png)
![3-(2,4-dichlorophenyl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B317344.png)
![(2E)-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B317347.png)


![4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B317352.png)
